N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide
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Overview
Description
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran ring, a thiazole ring, and an acetamide group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzofuran and thiazole intermediates, followed by their coupling through various reaction mechanisms. Common reagents used in these reactions include ethyl bromide, thionyl chloride, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction conditions, reduce production costs, and ensure consistent quality. Techniques such as crystallization and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to simplify the molecule or alter its reactivity.
Substitution: Common in modifying the benzofuran or thiazole rings to create derivatives.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve solvents like dichloromethane and temperatures ranging from -78°C to room temperature.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(7-methoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
- N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide
Uniqueness
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Biological Activity
N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties:
- Molecular Formula: C28H30N2O3S
- Molecular Weight: Approximately 478.6 g/mol
- Functional Groups: Thiazole ring, benzofuran moiety, and ethylsulfonyl group.
The compound's structure allows for diverse interactions with biological targets, which underpins its pharmacological potential.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of the Thiazole Ring: Utilizing thioketones and amines under controlled conditions.
- Introduction of the Benzofuran Moiety: Achieved through cyclization reactions involving appropriate precursors.
- Final Coupling Reaction: The acetamide group is introduced via acylation techniques.
Anticancer Activity
Research indicates that compounds containing thiazole and benzofuran moieties exhibit significant anticancer properties. Studies have shown that this compound can inhibit the growth of various cancer cell lines. For example, it has been evaluated against A549 (lung cancer) and C6 (glioma) cell lines using assays such as MTT and caspase activation assays, demonstrating its potential to induce apoptosis in tumor cells .
Table 1: Anticancer Activity Data
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
A549 | 15.5 | Induction of apoptosis via caspase activation |
C6 | 22.3 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound also exhibits antimicrobial properties attributed to its structural components. The presence of the benzofuran moiety enhances its solubility and reactivity against bacterial strains.
Table 2: Antimicrobial Activity Data
Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
---|---|
Staphylococcus aureus | 10 |
Escherichia coli | 15 |
Pseudomonas aeruginosa | 20 |
In vitro studies indicate that the compound effectively inhibits bacterial growth, suggesting its potential application in treating infections .
The biological activity of this compound is believed to involve:
- Targeting Enzymatic Pathways: The compound may interact with specific enzymes involved in cancer cell proliferation.
- Modulation of Cellular Signaling: It could influence pathways related to apoptosis and cell cycle regulation.
Case Studies
Several studies have illustrated the efficacy of this compound in various biological contexts:
- Study on Anticancer Effects:
- Antimicrobial Efficacy:
Properties
IUPAC Name |
N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-ethylsulfonylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O5S2/c1-3-29-19-7-5-6-16-13-20(30-22(16)19)18-14-31-23(24-18)25-21(26)12-15-8-10-17(11-9-15)32(27,28)4-2/h5-11,13-14H,3-4,12H2,1-2H3,(H,24,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQDWCYNGMZWKIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)CC4=CC=C(C=C4)S(=O)(=O)CC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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